molecular formula C21H23N3O B2767768 4-benzyl-N-(1H-indol-3-yl)piperidine-1-carboxamide CAS No. 899736-31-3

4-benzyl-N-(1H-indol-3-yl)piperidine-1-carboxamide

Cat. No.: B2767768
CAS No.: 899736-31-3
M. Wt: 333.435
InChI Key: DXDKHTLJCZHUFR-UHFFFAOYSA-N
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Description

4-benzyl-N-(1H-indol-3-yl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a piperidine ring, an indole moiety, and a benzyl group, making it a complex and interesting molecule for various scientific studies.

Comparison with Similar Compounds

Biological Activity

4-benzyl-N-(1H-indol-3-yl)piperidine-1-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a benzyl group and an indole moiety, which is critical for its biological activity. Its unique structure allows it to interact with various biological targets, particularly in cancer therapy.

This compound primarily exerts its effects through the following mechanisms:

  • Inhibition of Tubulin Polymerization : The compound binds to the colchicine site on tubulin, disrupting microtubule formation and leading to cell cycle arrest in the G2/M phase. This mechanism is crucial for its anticancer properties.
  • Induction of Apoptosis : It has been shown to induce apoptosis in cancer cells by downregulating anti-apoptotic proteins (e.g., Bcl-2) and upregulating pro-apoptotic proteins (e.g., Bax).

Anticancer Properties

Numerous studies have demonstrated the anticancer potential of this compound. For example:

  • Cell Line Studies : In vitro studies using breast cancer cell lines (e.g., MDA-MB-231) showed that the compound significantly inhibited cell proliferation and induced apoptosis at micromolar concentrations .
  • Microtubule Destabilization : Compounds similar to this compound have demonstrated effective inhibition of microtubule assembly, indicating their role as microtubule-destabilizing agents .

Other Biological Activities

Beyond its anticancer effects, this compound exhibits potential antiviral and antimicrobial properties, making it a candidate for further exploration in various therapeutic areas .

Case Studies

  • Apoptosis Induction in Cancer Cells : A study revealed that treatment with this compound led to significant morphological changes in treated cells, enhancing caspase activity and confirming its role as an apoptosis inducer .
  • Cell Cycle Analysis : Flow cytometry analysis indicated that the compound caused G2/M phase arrest in cancer cells, further supporting its potential as an anticancer agent .

Data Table: Summary of Biological Activities

Activity Mechanism Cell Line/Model Reference
AnticancerInhibition of tubulin polymerizationMDA-MB-231
Apoptosis inductionUpregulation of Bax, downregulation of Bcl-2Various cancer cell lines
Microtubule destabilizationDisruption of microtubule formationIn vitro assays
AntiviralPotential activity against viral replicationNot specified

Properties

IUPAC Name

4-benzyl-N-(1H-indol-3-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O/c25-21(23-20-15-22-19-9-5-4-8-18(19)20)24-12-10-17(11-13-24)14-16-6-2-1-3-7-16/h1-9,15,17,22H,10-14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXDKHTLJCZHUFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)NC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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